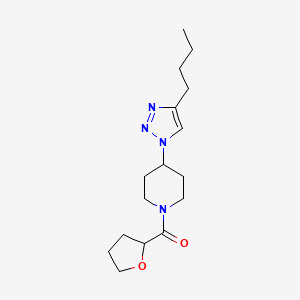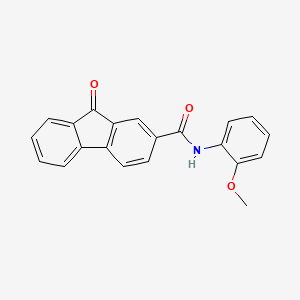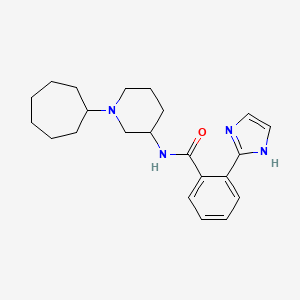![molecular formula C20H22N4 B4009845 2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine](/img/structure/B4009845.png)
2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine often involves multistep reactions, including functionalization reactions and ring closure methods. A notable example includes the functionalization reactions of pyrazole derivatives, which can yield various complex structures through reactions with different reagents under specific conditions (Yıldırım, Kandemirli, & Demir, 2005). Additionally, novel synthetic routes have been explored to produce heterocyclic compounds using microwave-assisted reactions, offering advantages in terms of reaction speed and efficiency (Chen Zi-yun, 2008).
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been elucidated through spectroscopic methods and, in some cases, confirmed by X-ray crystallography. Spectroscopic characterization, including IR, NMR (1H and 13C), and mass spectrometry, plays a crucial role in determining the structure and purity of synthesized compounds. For instance, studies have demonstrated the structural characterization of pyrazolo[3,4-b]pyridines and related compounds, confirming their expected structures and providing insight into their chemical environment (Özdemir et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of 2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine derivatives can vary significantly depending on the functional groups present and the reaction conditions. For example, pyrazole derivatives have been shown to participate in various chemical reactions, including cycloadditions and functionalization reactions, leading to a wide range of products with potential biological activity (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments and for their application in various fields. The crystal packing and solid-state structure of these compounds can provide valuable information on their stability and interactions with other molecules. Studies have detailed the crystal structure of specific pyrazole derivatives, revealing their conformation and intramolecular interactions (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds are largely determined by their functional groups and molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity, stability, and interactions with other molecules. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, reactivity, and potential applications of these compounds (Giannopoulos et al., 2015).
Propriétés
IUPAC Name |
2-[1-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-10-21-19(8-1)20-9-4-12-23(20)15-17-6-3-7-18(14-17)16-24-13-5-11-22-24/h1-3,5-8,10-11,13-14,20H,4,9,12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNJNFBZLOMIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC(=C2)CN3C=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxybenzyl)-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4009765.png)
![5-(4-nitrophenyl)-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B4009768.png)
![methyl {4-[hydroxy(diphenyl)methyl]-1H-1,2,3-triazol-1-yl}acetate](/img/structure/B4009773.png)
![1,1'-[1-(5-bromo-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4009780.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B4009795.png)
![4-(3,5-dimethylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009810.png)


![N-benzyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4009829.png)

![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4009853.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride](/img/structure/B4009863.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B4009871.png)